5-Amino-2,3-dihydronaphtho[2,3-g]phthalazine-1,4-dione
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Overview
Description
5-Amino-2,3-dihydronaphtho[2,3-g]phthalazine-1,4-dione, also known as Luminol, is a chemical compound with the molecular formula C₈H₇N₃O₂ and a molar mass of 177.16 g/mol . It is widely known for its chemiluminescent properties, which make it useful in various scientific applications, particularly in forensic science for detecting blood traces.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-2,3-dihydronaphtho[2,3-g]phthalazine-1,4-dione typically involves the cyclization of 3-nitrophthalic acid with hydrazine, followed by reduction of the nitro group to an amino group . The reaction conditions often include heating under reflux and the use of reducing agents such as sodium dithionite.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The compound is usually produced in batch reactors with continuous monitoring of temperature, pressure, and pH levels .
Chemical Reactions Analysis
Types of Reactions
5-Amino-2,3-dihydronaphtho[2,3-g]phthalazine-1,4-dione undergoes various chemical reactions, including:
Oxidation: It can be oxidized to produce light, a property utilized in chemiluminescence.
Reduction: The nitro group in its precursor can be reduced to form the amino group.
Substitution: It can undergo substitution reactions where the amino group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst such as iron or copper.
Reduction: Sodium dithionite or other reducing agents.
Substitution: Various halogenating agents and nucleophiles.
Major Products Formed
Oxidation: Light emission and the formation of 3-aminophthalic acid.
Reduction: Formation of this compound from its nitro precursor.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
5-Amino-2,3-dihydronaphtho[2,3-g]phthalazine-1,4-dione has a wide range of applications in scientific research:
Chemistry: Used as a reagent in chemiluminescent assays.
Biology: Employed in detecting biological molecules and studying cellular processes.
Medicine: Utilized in diagnostic tests and imaging techniques.
Industry: Applied in quality control and environmental monitoring.
Mechanism of Action
The chemiluminescent property of 5-Amino-2,3-dihydronaphtho[2,3-g]phthalazine-1,4-dione is due to its ability to emit light upon oxidation. The mechanism involves the oxidation of the compound to an excited state, which then releases energy in the form of light as it returns to the ground state. This process is facilitated by the presence of a catalyst and an oxidizing agent .
Comparison with Similar Compounds
Similar Compounds
- 3-Aminophthalhydrazide
- 5-Amino-2,3-dihydro-1,4-phthalazinedione
- 3-Nitrophthalhydrazide
Uniqueness
5-Amino-2,3-dihydronaphtho[2,3-g]phthalazine-1,4-dione is unique due to its high efficiency in chemiluminescence, making it particularly valuable in forensic science for detecting trace amounts of blood. Its stability and ease of synthesis also contribute to its widespread use .
Properties
CAS No. |
61415-48-3 |
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Molecular Formula |
C16H11N3O2 |
Molecular Weight |
277.28 g/mol |
IUPAC Name |
5-amino-2,3-dihydronaphtho[2,3-g]phthalazine-1,4-dione |
InChI |
InChI=1S/C16H11N3O2/c17-14-11-6-9-4-2-1-3-8(9)5-10(11)7-12-13(14)16(21)19-18-15(12)20/h1-7H,17H2,(H,18,20)(H,19,21) |
InChI Key |
SJFNUFLMDVKCIC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C3C(=CC2=C1)C=C4C(=C3N)C(=O)NNC4=O |
Origin of Product |
United States |
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